molecular formula C17H14Cl2N2O2S B12909660 Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate CAS No. 206256-25-9

Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate

Cat. No.: B12909660
CAS No.: 206256-25-9
M. Wt: 381.3 g/mol
InChI Key: NMMOMLJMOXFFRO-UHFFFAOYSA-N
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Description

Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also contains an ethyl ester group, a thioether linkage, and two chlorine atoms. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the thioether linkage and the ethyl ester group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the carbonyl group to an alcohol.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    2-Aminothiazole derivatives: These compounds also contain sulfur and nitrogen atoms and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.

    Indole derivatives: Compounds with an indole core are known for their diverse biological activities and are used in the development of various pharmaceuticals.

    Thioether-containing compounds: These compounds have a sulfur atom bonded to two carbon atoms and are studied for their potential therapeutic applications. The uniqueness of Ethyl 3-((2-amino-5-chlorophenyl)thio)-5-chloro-1H-indole-2-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

206256-25-9

Molecular Formula

C17H14Cl2N2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

ethyl 3-(2-amino-5-chlorophenyl)sulfanyl-5-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C17H14Cl2N2O2S/c1-2-23-17(22)15-16(11-7-9(18)4-6-13(11)21-15)24-14-8-10(19)3-5-12(14)20/h3-8,21H,2,20H2,1H3

InChI Key

NMMOMLJMOXFFRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)SC3=C(C=CC(=C3)Cl)N

Origin of Product

United States

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